8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a methoxybenzyl group attached at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating the starting materials with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . The reaction conditions can be adjusted based on the nature of the acyl group to selectively form either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidizing methoxy groups.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the pyrimidine ring.
Substitution: Benzylamine (BnNH2) can be used to substitute the methoxy group after prior oxidation.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced dihydropyrimidines, and substituted pyrido[2,3-d]pyrimidines.
Scientific Research Applications
8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of PI3K and protein tyrosine kinases . These enzymes play crucial roles in cell signaling pathways, and their inhibition can lead to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial properties.
Uniqueness
8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxybenzyl group enhances its potential as a therapeutic agent by improving its interaction with molecular targets.
Properties
Molecular Formula |
C15H13N3O3 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
8-[(4-methoxyphenyl)methyl]-3H-pyrido[2,3-d]pyrimidine-4,5-dione |
InChI |
InChI=1S/C15H13N3O3/c1-21-11-4-2-10(3-5-11)8-18-7-6-12(19)13-14(18)16-9-17-15(13)20/h2-7,9H,8H2,1H3,(H,16,17,20) |
InChI Key |
RGYCDUMWEVRFGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC(=O)C3=C2N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.